molecular formula C21H23Cl3N2O3S B11699626 Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11699626
M. Wt: 489.8 g/mol
InChI Key: FHCJOIMDMJCBBD-UHFFFAOYSA-N
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Description

Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene ring, a trichloroethyl group, and a methylbenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Trichloroethyl Group: This step often involves the use of trichloroethyl chloroformate as a reagent.

    Attachment of the Methylbenzoyl Amide: This is typically done through amide bond formation reactions using 4-methylbenzoic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to partially dechlorinated derivatives.

Scientific Research Applications

Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the trichloroethyl group and the benzothiophene ring makes it particularly interesting for studies involving enzyme inhibition and protein interactions.

Properties

Molecular Formula

C21H23Cl3N2O3S

Molecular Weight

489.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23Cl3N2O3S/c1-3-29-19(28)16-14-6-4-5-7-15(14)30-18(16)26-20(21(22,23)24)25-17(27)13-10-8-12(2)9-11-13/h8-11,20,26H,3-7H2,1-2H3,(H,25,27)

InChI Key

FHCJOIMDMJCBBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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